molecular formula C17H17N3O3S B11651142 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11651142
M. Wt: 343.4 g/mol
InChI Key: VQXRCWGSILNEJZ-UHFFFAOYSA-N
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Description

benzimidazole-2-thiol acetamide , is a chemical compound with a complex structure. Let’s break it down:

    Benzimidazole: This heterocyclic compound consists of a benzene ring fused with an imidazole ring. It exhibits diverse biological activities and is commonly found in pharmaceuticals.

    Thiol: The sulfur atom in the benzimidazole ring is part of a thiol group (–SH), which imparts reactivity and potential for binding to metal ions.

    Acetamide: The acetyl group (–COCH₃) is attached to the nitrogen atom, making it an acetamide derivative.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial production methods involve large-scale synthesis using optimized conditions.
  • Precursors are commercially available, making the process efficient.

Chemical Reactions Analysis

Reactions::

    Oxidation: Benzimidazole-2-thiol can undergo oxidation to form benzimidazole-2-sulfonic acid.

    Substitution: The thiol group can be substituted with other functional groups (e.g., halogens, alkyl groups).

    Reduction: Reduction of the imidazole ring can yield benzimidazole.

Common Reagents and Conditions::

    Oxidation: Perform oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: Use alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., sodium hydrosulfide).

    Reduction: Employ reducing agents like sodium borohydride (NaBH₄).

Major Products::
  • Oxidation: Benzimidazole-2-sulfonic acid
  • Substitution: Alkylated or halogenated derivatives
  • Reduction: Benzimidazole

Scientific Research Applications

    Medicine: Benzimidazole derivatives exhibit antiparasitic, antiviral, and anticancer properties.

    Chemistry: Used as ligands in coordination chemistry and catalysts.

    Industry: Employed in dye synthesis and corrosion inhibitors.

Mechanism of Action

    Targets: Benzimidazole-2-thiol may interact with metal ions (e.g., zinc) or enzymes.

    Pathways: Its effects depend on the specific context (e.g., antiparasitic action via inhibition of tubulin polymerization).

Comparison with Similar Compounds

    Similar Compounds: Other benzimidazole derivatives (e.g., albendazole, omeprazole).

    Uniqueness: Benzimidazole-2-thiol’s combination of thiol and acetamide groups sets it apart.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H17N3O3S/c1-22-14-8-7-11(9-15(14)23-2)18-16(21)10-24-17-19-12-5-3-4-6-13(12)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

VQXRCWGSILNEJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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